4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

Fluorescent chemosensor Fe(III) detection PET quenching

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (CAS 3761-30-6), also designated DPE‑I, is a diphenyl ether‑based aromatic aldehyde containing a 2,4‑dinitrophenyl moiety and a methoxy group ortho to the ether linkage. It belongs to the class of nitroaromatic chemosensors and serves as a versatile aldehyde building block for hydrazone, oxime, and Schiff base derivatives.

Molecular Formula C14H10N2O7
Molecular Weight 318.24 g/mol
CAS No. 3761-30-6
Cat. No. B3032704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
CAS3761-30-6
Molecular FormulaC14H10N2O7
Molecular Weight318.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H10N2O7/c1-22-14-6-9(8-17)2-4-13(14)23-12-5-3-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3
InChIKeyUUGBFMDNZSIJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (CAS 3761-30-6) for Targeted Fe(III) Sensing: A Chemosensor Building Block with Distinct Electro-optical Fingerprints


4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (CAS 3761-30-6), also designated DPE‑I, is a diphenyl ether‑based aromatic aldehyde containing a 2,4‑dinitrophenyl moiety and a methoxy group ortho to the ether linkage [1]. It belongs to the class of nitroaromatic chemosensors and serves as a versatile aldehyde building block for hydrazone, oxime, and Schiff base derivatives. The compound exhibits characteristic spectral signatures (¹H NMR, FTIR, MS) [2] and defined physical constants (exact mass 318.0488 g·mol⁻¹, LogP 4.16, boiling point 455.9 °C) [3], providing a reproducible starting point for sensor development and medicinal chemistry applications.

Why 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde Cannot Be Replaced by a Generic Aldehyde or Alcohol Analog


Close analogs of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde—including its reduced alcohol derivative (DPE‑II) [1] and the des‑methoxy variant 4-(2,4‑dinitrophenoxy)benzaldehyde [2]—exhibit divergent electronic properties, coordination behavior, and redox signatures. The presence of the electron‑withdrawing aldehyde group in DPE‑I directly modulates the nitro group reduction potential and the fluorescence quenching mechanism, while the methoxy substituent influences both solubility and π‑conjugation. As a result, generic substitution with a related nitroaromatic or a simple benzaldehyde derivative will alter detection limits, selectivity ratios, and the feasibility of downstream derivatization, making the procurement of the exact CAS 3761-30-6 compound essential for reproducible sensor performance.

Quantitative Differentiation of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE‑I) Against the Alcohol Analog (DPE‑II)


Fluorescence Response Differentiation: DPE‑I Exhibits Single‑Band Quenching; DPE‑II Shows Ratiometric Dual‑Band Behavior

In a head‑to‑head comparison under identical conditions (20 µM ligand in HEPES‑buffered CH₃CN:H₂O 9:1, pH 7.0), DPE‑I (the target aldehyde) excited at 240 nm displays a single emission band at 350 nm that undergoes fluorescence quenching exclusively upon Fe³⁺ addition, whereas other metal ions (Na⁺, K⁺, Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ba²⁺, Hg²⁺, Cd²⁺, Pb²⁺) produce no significant change [1]. In contrast, the reduced analog DPE‑II (alcohol) excited at 280 nm emits at 314 nm, which quenches with Fe³⁺ while a new emission band at 424 nm emerges, giving an isosbestic point at 355 nm [1]. This divergent ratiometric response in DPE‑II is absent in DPE‑I, highlighting the aldehyde functionality as the key determinant of the fluorescence output mode.

Fluorescent chemosensor Fe(III) detection PET quenching

Electrochemical Sensing Differentiation: DPE‑I Reduction Peaks Occur at Lower Potentials and Deliver Higher Current Sensitivity

Cyclic and differential pulse voltammetry of DPE‑I and DPE‑II in 0.1 M TBAPF₆/CH₃CN:H₂O (9:1) reveals distinct cathodic peak potentials. DPE‑I exhibits reduction peaks at −1.16 V (Eₚc₁) and −1.39 V (Eₚc₂) versus a reference electrode, whereas DPE‑II shows peaks shifted to more negative potentials (−1.30 V and −1.43 V) [1]. This difference is attributed to the electron‑withdrawing aldehyde group in DPE‑I, which facilitates nitro group reduction. Upon Fe³⁺ complexation, the peak current of DPE‑I decreases from −45.67 µA to −9.73 µA (∆Eₚc₁ = −35.94 µA, a 79% reduction), while DPE‑II decreases from −62.59 µA to −31.07 µA (∆Eₚc₁ = −31.52 µA, a 50% reduction) [1].

Voltammetric sensor Redox-active ligand Fe(III) detection

Stability Constant and Detection Limit: DPE‑I Forms a Less Stable Fe³⁺ Complex but Offers a Higher (More Conservative) Detection Limit

Fluorescence titration data yield a stability constant (K) of 1.3 × 10³ M⁻¹ for the DPE‑I–Fe³⁺ complex and 3.0 × 10³ M⁻¹ for the DPE‑II–Fe³⁺ complex, indicating that the alcohol analog binds Fe³⁺ ~2.3‑fold more tightly [1]. The limit of detection (LOD) for Fe³⁺ is 4.23 × 10⁻⁴ M using DPE‑I and 2.93 × 10⁻⁴ M using DPE‑II, reflecting a 1.44‑fold lower sensitivity for DPE‑I [1]. Both receptors follow 1:1 stoichiometry and exhibit linear response ranges of 2 × 10⁻⁵–1 × 10⁻³ M (DPE‑I) and 2 × 10⁻⁵–6 × 10⁻⁴ M (DPE‑II).

Binding constant Detection limit Fe(III) chemosensor

Selectivity Profile for Fe(III) Over Competing Cations: DPE‑I Maintains High Selectivity with Quantitative Interference Resilience

Competitive selectivity experiments demonstrate that DPE‑I retains a high degree of Fe³⁺ selectivity even in the presence of a 5‑fold excess of interfering metal ions (Na⁺, K⁺, Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ba²⁺, Pb²⁺) [1]. In absorption spectroscopy, no significant variation is observed when 50 equivalents of interferents are added to a solution containing 10 equivalents of Fe³⁺. Electrochemically, the presence of other metal ions does not alter the Fe³⁺‑induced current attenuation, confirming that DPE‑I functions as a selective ionophore for Fe³⁺ detection [1].

Ion selectivity Interference study Chemosensor

Optimal Research and Industrial Deployment Scenarios for 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde


Development of 'On‑Off' Fluorescent Probes for Fe(III) in Aqueous‑Organic Media

When a simple fluorescence turn‑off response is required for Fe³⁺ detection—without the complexity of ratiometric calibration—DPE‑I (CAS 3761-30-6) is the optimal scaffold. Its single‑band quenching at 350 nm upon Fe³⁺ addition [1] eliminates the need for dual‑wavelength monitoring and simplifies instrument design. This property is particularly advantageous for portable fluorescence sensors and high‑throughput screening assays where ratiometric optics are impractical.

Electrochemical Fe(III) Sensors Requiring a Broad Potential Window and High Current Sensitivity

DPE‑I's lower cathodic peak potentials (−1.16 V vs. −1.30 V for the alcohol analog) [1] provide a wider operating window in voltammetric sensors, reducing the risk of overlapping signals from electroactive interferents. The 79% drop in peak current upon Fe³⁺ binding (compared to 50% for DPE‑II) [1] yields a steeper calibration slope, enhancing detection resolution in the 0–2.5 µmole Fe³⁺ range. This makes DPE‑I the preferred ionophore for electrochemical sensors in environmental monitoring and industrial effluent analysis.

Synthesis of Hydrazone, Oxime, and Schiff Base Derivatives for Expanded Chemosensor Libraries

The free aldehyde group of DPE‑I enables straightforward condensation with hydrazines, hydroxylamines, and primary amines to generate structurally diverse chemosensors [1]. The resulting hydrazones and oximes often exhibit altered binding affinities, shifted absorption/emission wavelengths, and improved solubility. Unlike the reduced alcohol analog DPE‑II, DPE‑I's aldehyde is directly accessible for derivatization without additional activation steps, accelerating library synthesis and structure‑activity relationship studies.

Reference Standard for Analytical Method Development and Validation

With its well‑characterized spectral database (¹H NMR, FTIR, MS) [2] and defined physical constants (exact mass 318.0488 g·mol⁻¹, LogP 4.16) [3], 4-(2,4‑dinitrophenoxy)-3‑methoxybenzaldehyde serves as a reliable reference standard for calibrating analytical instruments and validating synthetic procedures. Procurement of the exact CAS 3761-30-6 compound ensures that method transfer between laboratories is based on a chemically identical material with traceable spectral fingerprints.

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